molecular formula C3H5Cl2F B1345526 1,2-Dichloro-2-fluoropropane CAS No. 420-97-3

1,2-Dichloro-2-fluoropropane

Cat. No. B1345526
CAS RN: 420-97-3
M. Wt: 130.97 g/mol
InChI Key: OTKOPXLUNRNYCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated hydrocarbons similar to 1,2-Dichloro-2-fluoropropane is explored in several papers. For instance, the reactions of 1-hydroxy-halogenopropanes with fluorinating agents are discussed, where 1-hydroxy-2-bromopropane and 1-hydroxy-2-iodopropane react with (1,1,2-trifluoro-2-chloroethyl) diethylamine to yield 1-halogeno-2-fluoro derivatives . This suggests that similar methods could potentially be applied to synthesize 1,2-Dichloro-2-fluoropropane.

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,2-difluorotetrachloroethane, has been studied using electron diffraction, revealing the existence of trans and gauche isomeric forms and providing detailed measurements of interatomic distances and valency angles . These findings help in understanding the molecular geometry and potential isomeric forms that 1,2-Dichloro-2-fluoropropane may exhibit.

Chemical Reactions Analysis

The reactivity of halogenated hydrocarbons is a subject of interest in the literature. For example, the dehydrohalogenation of 1H,2-chloro-decafluorocyclohexane with aqueous alkali involves both anti- and syn-elimination processes . This indicates that 1,2-Dichloro-2-fluoropropane may also undergo elimination reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated hydrocarbons are influenced by their molecular structure. The electron diffraction study of 1,2-difluorotetrachloroethane provides insights into bond distances and angles that are crucial for understanding the physical properties of these molecules . Additionally, the study of 1-chloro-2-methylpropane reveals information about gas phase molecular structure and conformations, which can be relevant to the physical properties of 1,2-Dichloro-2-fluoropropane .

Scientific Research Applications

Applications in Battery Technology

  • SEI-Forming Additive in Lithium-Ion Batteries : 1-Fluoropropane-2-one, a compound related to 1,2-Dichloro-2-fluoropropane, has been studied as an effective solid electrolyte interphase (SEI) forming additive in lithium-ion batteries. This compound, when used with propylene carbonate-based electrolytes on graphite electrodes, has shown to improve first-cycle efficiency, high-rate performance, and long-term cycling stability (Krämer et al., 2012).

Conformational and Stereoelectronic Investigation

  • Conformational Equilibrium : The addition of a fluorine atom to 1-fluoropropane, resulting in 1,2-difluoropropane (a structurally similar compound to 1,2-Dichloro-2-fluoropropane), significantly influences its conformer stabilities. Theoretical evaluations indicate that steric and electrostatic interactions favor a conformer with fluorine atoms in the trans position, with the gauche effect playing a major role in the energy balance (Bitencourt et al., 2007).

Thermal and Transport Properties

  • Thermal Conductivity and Heat Capacity : The study of liquid 1,1,1,2,3,3,3-hepta-fluoropropane (similar to 1,2-Dichloro-2-fluoropropane) reveals its thermal conductivity and heat capacity characteristics. These properties are crucial for understanding the material's behavior under different temperature and pressure conditions (Baginskii & Stankus, 2003).

Environmental and Health Concerns

  • Occupational Exposure Risks : While not directly related to 1,2-Dichloro-2-fluoropropane, the study of 1-bromopropane highlights the potential health risks associated with occupational exposure to similar solvents. These risks, including neurotoxicity, are critical considerations for industries utilizing these chemicals (MMWR, 2008).

Degradation and Environmental Impact

  • Degradation of Chlorinated Organics : Research on the degradation of 1,2-dichloroethane, another chlorinated organic compound, can provide insights into the environmental impact and degradation pathways of compounds like 1,2-Dichloro-2-fluoropropane. Advanced reduction processes (ARPs) have been shown to be effective in degrading thesecompounds, offering potential applications in environmental remediation (Liu et al., 2014).

Fluorination of Organic Compounds

  • Chemoselective Fluorination : The selective mono- and difluorination of 1,3-dicarbonyl compounds, a process relevant to the manipulation of compounds like 1,2-Dichloro-2-fluoropropane, can lead to a variety of fluorinated organic products. This method features practicality and convenience, highlighting the synthetic utility of fluorination in organic chemistry (Tang et al., 2019).

Photochemical and Photophysical Studies

  • Photochromic Organoboron Compounds : Investigations into photochromic molecules, such as diarylethenes, which can include fluorinated components, have applications in optoelectronic technologies. These studies provide insights into how fluorine atoms in molecules like 1,2-Dichloro-2-fluoropropane could affect their photochemical properties (Zhou et al., 2007).

Fluorescent Sensing and Imaging

  • Fluorescent Chemosenors : The development of novel fluorescent probes, such as coumarin-based sensors, for detecting ions like Cu(2+), highlights the potential of using fluorinated compounds in the design of sensitive and selective sensors for biological and environmental applications (Jung et al., 2009).

Fluorinated Molecules in Pharmaceutical Synthesis

  • Synthesis of Radiopharmaceuticals : The synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, involving fluorination steps, is an example of how fluorinated compounds are used in the synthesis of radiopharmaceuticals. This process is relevant to understanding the applications of fluorination in drug development (Klok et al., 2006).

Safety And Hazards

When handling 1,2-Dichloro-2-fluoropropane, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1,2-dichloro-2-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl2F/c1-3(5,6)2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKOPXLUNRNYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870530
Record name 1,2-Dichloro-2-fluoropropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-2-fluoropropane

CAS RN

420-97-3
Record name 1,2-Dichloro-2-fluoropropane
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Record name 1,2-Dichloro-2-fluoropropane
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Record name 1,2-Dichloro-2-fluoropropane
Source EPA DSSTox
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Record name 1,2-dichloro-2-fluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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